

# An In-depth Technical Guide to Exploratory Studies with BMS-986141

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## Compound of Interest

Compound Name: BMS641

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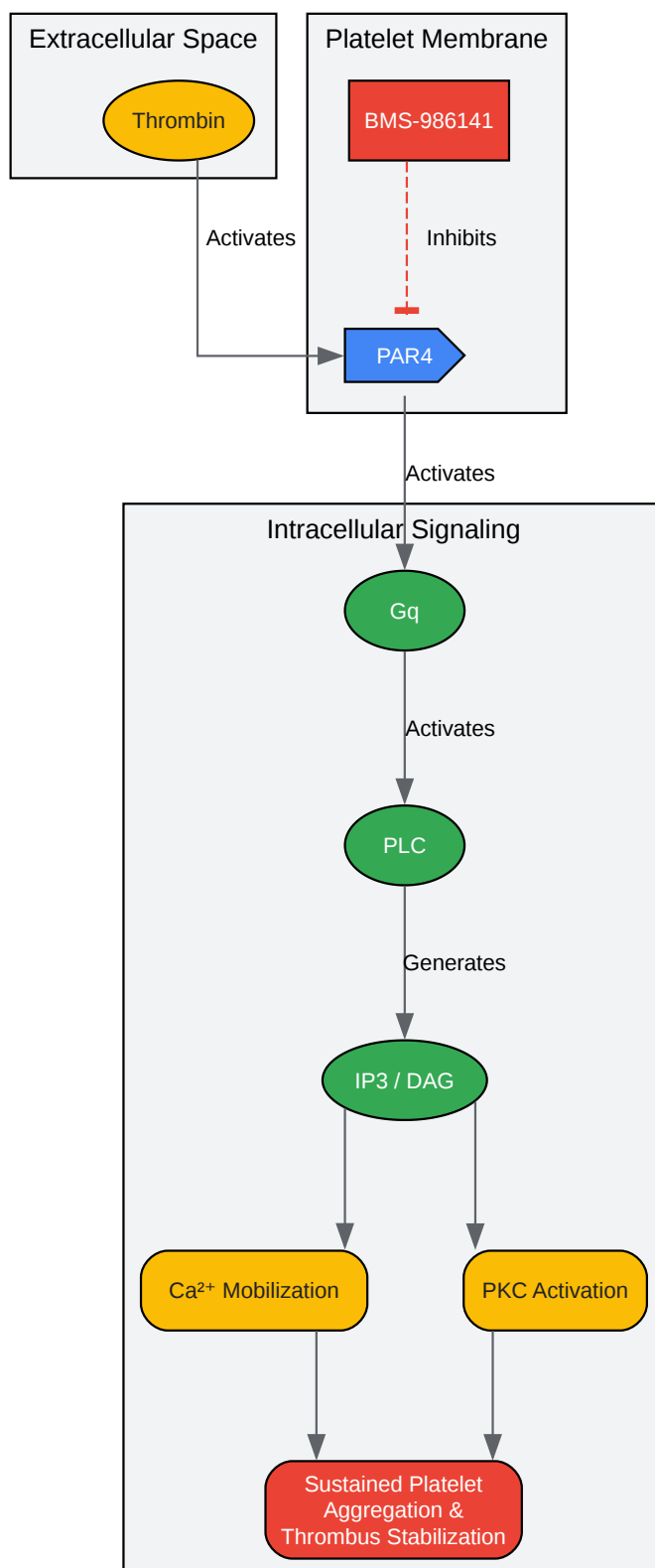
## Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is activated by thrombin and plays a crucial role in the sustained phase of platelet aggregation and thrombus formation.[1] Unlike the more rapid and transient signaling of PAR1, PAR4-mediated signaling is prolonged, making it a key driver in pathological thrombosis.[1] The selective inhibition of PAR4 presents a promising therapeutic strategy for the prevention of arterial thrombosis with a potentially lower bleeding risk compared to existing antiplatelet agents.[1] This technical guide provides a comprehensive overview of the key exploratory studies that have characterized the preclinical and clinical profile of BMS-986141.

## Mechanism of Action: PAR4 Signaling in Platelets

Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is critical for the stabilization of thrombi. BMS-986141 selectively antagonizes PAR4, thereby inhibiting this sustained platelet activation and aggregation.

Below is a diagram illustrating the PAR4 signaling pathway in platelets and the point of intervention for BMS-986141.



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Caption: PAR4 signaling pathway in platelets and inhibition by BMS-986141.

## Preclinical Exploratory Studies

The antithrombotic efficacy and bleeding risk of BMS-986141 were evaluated in cynomolgus monkeys using an electrolytic carotid artery thrombosis (ECAT) model.

### Experimental Protocol: Electrolytic Carotid Artery Thrombosis (ECAT) Model

While specific institutional protocols may vary, the ECAT model in cynomolgus monkeys generally involves the following steps:

- **Anesthesia and Surgical Preparation:** Monkeys are anesthetized, and the carotid artery is surgically exposed.
- **Flow Probe Placement:** A Doppler flow probe is placed around the artery to monitor blood flow.
- **Thrombosis Induction:** A small electrode is placed on the arterial surface. A controlled electrical current is applied to induce endothelial injury, leading to the formation of a platelet-rich thrombus.
- **Monitoring:** Carotid artery blood flow is monitored continuously to assess the time to occlusion and the stability of the thrombus.
- **Drug Administration:** BMS-986141 is administered orally prior to the induction of thrombosis.
- **Endpoint Measurement:** The primary endpoint is typically the reduction in thrombus weight or the prevention of occlusive thrombus formation.

### Preclinical Efficacy and Safety Data

The following table summarizes the key findings from the preclinical evaluation of BMS-986141 in cynomolgus monkeys.

| Parameter                         | Vehicle Control | BMS-986141 (0.5 mg/kg) | Clopidogrel     | Aspirin           |
|-----------------------------------|-----------------|------------------------|-----------------|-------------------|
| Thrombus Weight Reduction         | -               | 88%                    | -               | -                 |
| Bleeding Time (mesenteric artery) | Baseline        | 1.2-fold increase      | 8-fold increase | 2.2-fold increase |
| Bleeding Time with Aspirin        | -               | 2.6 to 3-fold increase | -               | -                 |

These preclinical data demonstrated that BMS-986141 has potent antithrombotic activity with a significantly lower impact on bleeding time compared to the standard-of-care antiplatelet agent, clopidogrel.

## Clinical Exploratory Studies

BMS-986141 has been evaluated in several clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.

### Phase 1: First-in-Human Studies (NCT02341638)

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy participants.

- Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
- Participants: Healthy adult volunteers.
- Intervention: Single oral doses of BMS-986141 (ranging from 2.5 mg to 150 mg) or placebo in the SAD cohorts. Multiple oral doses of BMS-986141 or placebo for 7 days in the MAD cohorts.
- Pharmacokinetic Assessments: Plasma concentrations of BMS-986141 were measured at various time points to determine key parameters such as C<sub>max</sub>, AUC, and half-life.

- Pharmacodynamic Assessments: Ex vivo platelet aggregation was assessed in response to a PAR4 agonist peptide (PAR4-AP).

The following tables summarize the key pharmacokinetic and pharmacodynamic findings from the Phase 1 study.

Table 1: Pharmacokinetic Parameters of BMS-986141 (Single Ascending Dose)

| Dose   | C <sub>max</sub> (ng/mL) | AUC <sub>inf</sub> (h*ng/mL) | T <sub>1/2</sub> (hours) |
|--------|--------------------------|------------------------------|--------------------------|
| 2.5 mg | 17.6                     | 183                          | 33.7 - 44.7              |
| 150 mg | 958                      | 9207                         | 33.7 - 44.7              |

Table 2: Pharmacodynamic Effect of BMS-986141 on PAR4-AP-Induced Platelet Aggregation

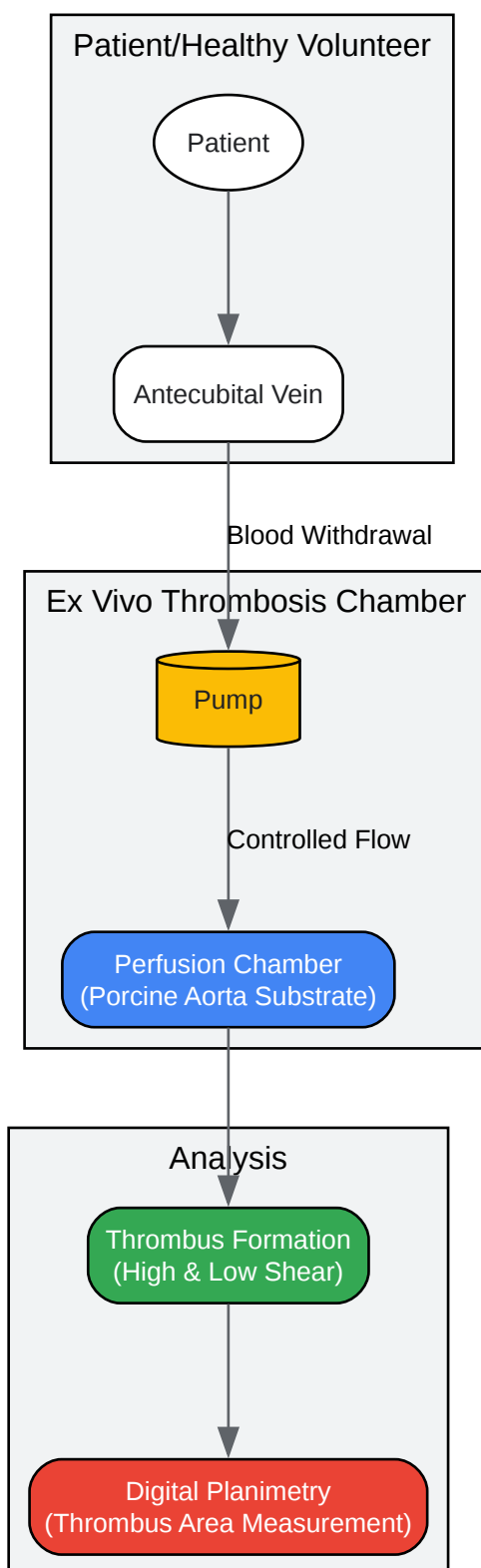
| Dose                    | Inhibition of Platelet Aggregation   |
|-------------------------|--------------------------------------|
| Single Ascending Dose   |                                      |
| 75 mg and 150 mg        | ≥80% inhibition for ≥24 hours        |
| Multiple Ascending Dose |                                      |
| ≥10 mg                  | Complete inhibition through 24 hours |

The study concluded that BMS-986141 was safe and well-tolerated, with dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics.

## Phase 2a: Additive Antithrombotic Effects (NCT05093790)

A Phase 2a study was conducted to evaluate the effect of BMS-986141 on thrombus formation when added to standard antiplatelet therapies in patients with stable coronary artery disease and in healthy participants.

This study utilized an ex vivo thrombosis chamber model (Badimon chamber) to assess thrombus formation under controlled shear stress conditions.



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Caption: Workflow of the ex vivo thrombosis chamber model.

The study demonstrated that a single oral 4 mg dose of BMS-986141 had additive antithrombotic effects when administered with aspirin, ticagrelor, or a combination of both.

Table 3: Reduction in Ex Vivo Thrombus Area with BMS-986141 (4 mg)

| Treatment Group                  | Reduction in Thrombus Area (High Shear) | P-value |
|----------------------------------|---|---------|
| Healthy Volunteers               | -21%                                    | P=0.001 |
| Patients on Ticagrelor           | -28%                                    | P=0.001 |
| Patients on Aspirin              | -23%                                    | P=0.018 |
| Patients on Ticagrelor + Aspirin | -24%                                    | P≤0.001 |

BMS-986141 selectively inhibited PAR4-agonist peptide-induced platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation without being affected by concomitant antiplatelet therapies.

## Conclusion

The exploratory studies of BMS-986141 have consistently demonstrated its potential as a novel antiplatelet agent. Preclinical data in cynomolgus monkeys revealed potent antithrombotic efficacy with a favorable bleeding profile compared to standard of care. Phase 1 clinical trials in healthy volunteers established a dose-proportional pharmacokinetic profile and a clear concentration-dependent pharmacodynamic effect on PAR4-mediated platelet aggregation. Furthermore, a Phase 2a study confirmed that the antithrombotic effects of BMS-986141 are additive to those of aspirin and ticagrelor in patients with coronary artery disease. These findings support the continued investigation of BMS-986141 as a promising therapeutic option for the prevention of thrombotic events. However, it is important to note that the clinical development of BMS-986141 was discontinued by Bristol Myers Squibb for undisclosed reasons. Despite this, the data from these exploratory studies provide valuable insights into the therapeutic potential of selective PAR4 antagonism.

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## References

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